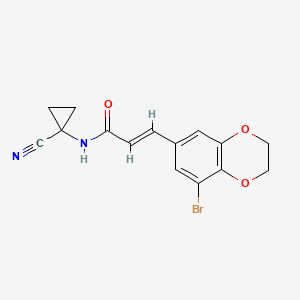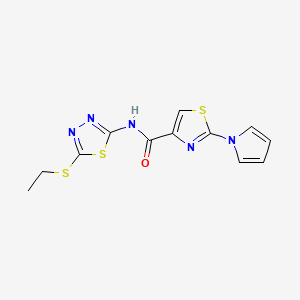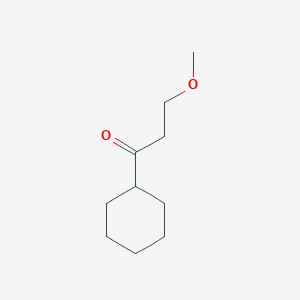![molecular formula C24H25NO4 B2521974 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid CAS No. 2171973-33-2](/img/structure/B2521974.png)
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid is a member of the N-(fluorenyl-9-methoxycarbonyl) amino acids class. These compounds have been identified to possess anti-inflammatory properties, as demonstrated in various animal models such as oxazolone dermatitis in mice and adjuvant arthritis in rats. The mechanism of action appears to be related to the inhibition of T-lymphocyte activation and leukocyte infiltration, which are key processes in the inflammatory response .
Synthesis Analysis
The synthesis of related heterospirocyclic compounds involves multiple steps, starting from commercially available precursors. For instance, the synthesis of a heterospirocyclic 2H-azirin-3-amine, which is structurally related to the compound of interest, was prepared from thiolane-3-one through intermediates such as 3-carbonitrile and 3-thiocarboxamide. These intermediates were then further reacted to produce compounds with heterocyclic amino acid characteristics . Although the exact synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of the compound includes a fluorenyl group attached through a methoxycarbonyl linker to an azaspiro nonane ring system, ending with a carboxylic acid functional group. This structure is likely to contribute to the compound's biological activity, as the spirocyclic framework and the fluorenyl moiety may interact with biological targets, influencing the compound's anti-inflammatory effects .
Chemical Reactions Analysis
Related compounds have been shown to undergo various chemical reactions. For example, electrophilic amination of C-H acidic compounds with 1-oxa-2-azaspiro[2.5]octane leads to the formation of diazaspirodecanones and subsequent reactions can yield geminal diamino acid derivatives. These reactions demonstrate the reactivity of spirocyclic amines with different functional groups, which could be relevant for the derivatization or further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid are not explicitly detailed in the provided papers. However, based on the structural features and the properties of similar compounds, it can be inferred that the compound is likely to be solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of the fluorenyl group and the carboxylic acid moiety. The spirocyclic structure may also influence the compound's stability and reactivity .
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid derivatives have been studied for their anticonvulsant properties. Research demonstrates that certain derivatives, particularly those with fluoro or trifluoromethyl substituents, show increased anticonvulsant activity in comparison to their chloro, methoxy, or methyl analogues. This indicates a potential application in treating seizure disorders (Obniska et al., 2006).
Antibacterial Activity
Derivatives of this compound have been explored for their potential antibacterial properties. One such derivative showed promising in vitro antibacterial activity against various respiratory pathogens, including gram-positive and gram-negative bacteria, as well as multidrug-resistant strains. This suggests potential use in the treatment of respiratory tract infections (Odagiri et al., 2013).
Liquid Scintillation Solutes
Some derivatives of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid have been evaluated as primary liquid scintillation solutes, displaying excellent scintillation characteristics. This suggests a potential application in liquid scintillation counting, a technique used in radiometric assays (Barnett et al., 1960).
Synthesis of Fmoc-amino Acids
The compound has been used in the synthesis of Fmoc-amino acids, which are essential in peptide synthesis. A derivative of this compound, Fmoc-OASUD, was specifically designed to produce Fmoc-amino acids with high yield and purity, avoiding impurities that are common with other reagents (Rao et al., 2016).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using this chemical as a starting point. These include various derivatives with potential applications in medicinal chemistry and drug development (Fedoseev et al., 2016).
Biochemistry and Drug Design
Derivatives of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid are added to the family of sterically constrained amino acids, which are used in biochemistry and drug design. This demonstrates the compound's versatility and importance in the development of new biochemical tools and therapeutic agents (Radchenko et al., 2010).
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)21-13-25(15-24(21)11-5-6-12-24)23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCIWGDENMGQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-({[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B2521893.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2521896.png)

![5,6-Dimethyl-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2521899.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2521904.png)
![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)


![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)